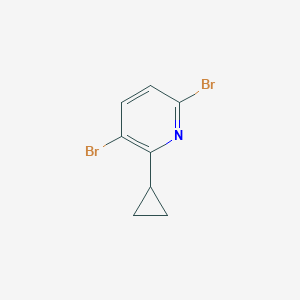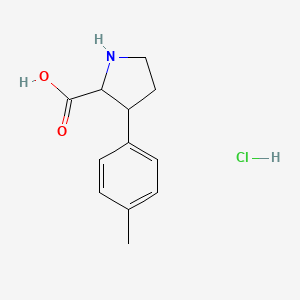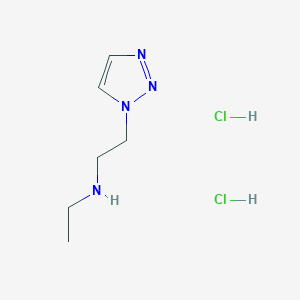
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
Overview
Description
“N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is a key structural motif in many pharmaceuticals and agrochemicals . This compound also contains an ethyl group and an amine group .
Synthesis Analysis
The synthesis of similar triazole compounds often involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition, also known as “Click” chemistry . This reaction is typically performed in an aqueous medium . The starting materials can vary, but one example includes (S)-(-) ethyl lactate .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring, an ethyl group, and an amine group . The exact structure would need to be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS .Chemical Reactions Analysis
Triazole compounds can participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids . The loss of a hydrogen bond donor/acceptor group at the triazole-substituted aryl group can affect the reactivity of the molecule .Scientific Research Applications
Antimicrobial Activities
1,2,3-triazole hybrids with amine-ester functionality have been synthesized and tested for their antimicrobial activities . The compounds showed moderate to excellent activity against various microbial strains including S. aureus , B. Subtilis , E. Coli , S. enterica , C. albicans and R. Oryzae . Notably, compound 7o exhibited substantial potency against most of the tested microbes .
Antiviral Applications
1,2,3-triazoles and its derivatives have shown potential as antiviral agents . Their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .
Antioxidant Properties
1,2,3-triazoles have been found to possess antioxidant properties . Their unique features make them potential candidates for advancing medicinal chemistry .
Antidiabetic Applications
1,2,3-triazoles have shown potential in the treatment of diabetes . Their unique features make them potential candidates for advancing medicinal chemistry .
Anticancer Applications
1,2,3-triazoles have shown potential as anticancer agents . Their unique features make them potential candidates for advancing medicinal chemistry .
Antitubercular Applications
1,2,3-triazoles have shown potential as antitubercular agents . Their unique features make them potential candidates for advancing medicinal chemistry .
Antimalarial Applications
1,2,3-triazoles have shown potential as antimalarial agents . Their unique features make them potential candidates for advancing medicinal chemistry .
Anti-leishmanial Applications
1,2,3-triazoles have shown potential as anti-leishmanial agents . Their unique features make them potential candidates for advancing medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .
Result of Action
The primary result of the action of N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is the inhibition of the carbonic anhydrase-II enzyme . This inhibition can lead to changes in the body’s pH balance, potentially impacting various physiological processes.
Future Directions
Triazole compounds have broad applications in medicinal, biochemical, and material sciences . They are used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Future research could explore the potential of this specific compound in these areas. Additionally, further studies could investigate its potential as an inhibitor against other enzymes or its efficacy in other biological assays.
properties
IUPAC Name |
N-ethyl-2-(triazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-2-7-3-5-10-6-4-8-9-10;;/h4,6-7H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNXTOPTWYHFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C=CN=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




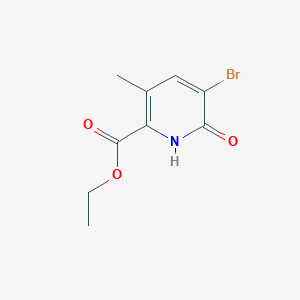
![2-[3-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434979.png)

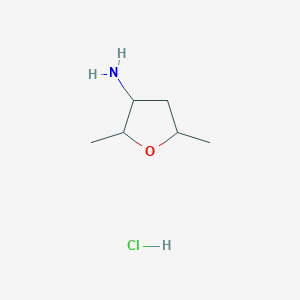
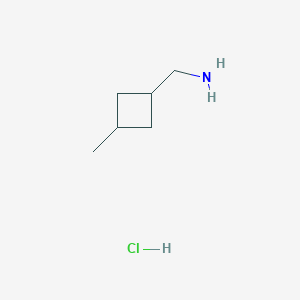


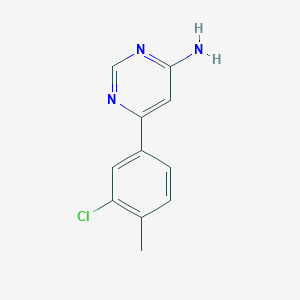
![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)


